1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro-
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Overview
Description
1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- is a compound belonging to the class of perimidines, which are heterocyclic compounds containing a fused pyrimidine ring. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- typically involves the reaction of a suitable perimidine precursor with a 3,4-difluorophenyl reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3,4-difluorophenyl group onto the perimidine core. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the perimidine ring or the 3,4-difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines or thiols, are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the perimidine or phenyl rings.
Scientific Research Applications
1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1H-Perimidine, 2-(3,4-dichlorophenyl)-2,3-dihydro-
- 1H-Perimidine, 2-(3,4-dimethylphenyl)-2,3-dihydro-
- 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3,4,5-tetrahydro-
Comparison: Compared to similar compounds, 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- exhibits unique properties due to the presence of the 3,4-difluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity. For example, the difluorophenyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, leading to improved efficacy in certain applications.
Properties
CAS No. |
1351386-05-4 |
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Molecular Formula |
C17H12F2N2 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H12F2N2/c18-12-8-7-11(9-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H |
InChI Key |
POGADOZZPKFZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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